(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone
Description
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Properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O3/c1-31-17-4-3-5-18(32-2)20(17)21(30)28-10-8-27(9-11-28)13-19-24-25-26-29(19)14-6-7-15(22)16(23)12-14/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBDTFQWSBNVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone, commonly referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be described as follows:
- Molecular Formula : C₁₆H₁₄F₂N₆O₂
- Molecular Weight : 344.32 g/mol
The compound features a tetrazole ring, a piperazine moiety, and a dimethoxyphenyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The tetrazole ring mimics natural substrates, allowing for effective binding to enzyme active sites. This can lead to inhibition of specific enzymatic pathways that are crucial in disease processes.
- Receptor Modulation : The difluorophenyl group enhances the compound's stability and bioavailability, potentially modulating receptor activity involved in neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that derivatives of tetrazoles exhibit significant antimicrobial properties. For example:
- In Vitro Studies : Compounds similar to the target have shown effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to >5000 µg/mL depending on structural modifications .
Antiviral Activity
Tetrazole-containing compounds have demonstrated antiviral properties:
- Case Study : A study evaluated the cytotoxicity and antiviral activity against influenza virus strains. Certain derivatives exhibited selective toxicity with significant antiviral effects, particularly those modified at specific positions on the tetrazole ring .
Computational Studies
Recent computational analyses using density functional theory (DFT) have provided insights into the electronic properties and reactivity of similar compounds:
- Molecular Docking : Docking simulations indicated that these compounds have strong binding affinities for targets involved in oxidative stress response and inflammation pathways .
Case Studies
- Anticancer Potential : Various derivatives have been tested for anticancer activity. One study reported that modifications to the piperazine moiety resulted in enhanced cytotoxicity against cancer cell lines, suggesting potential for therapeutic applications in oncology .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems, indicating potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study focused on its effects on human bladder cancer cells (T24) revealed:
- Induction of Apoptosis : The compound triggers apoptosis through caspase activation. Increased apoptotic ratios were observed at varying concentrations.
- Necroptosis : At higher concentrations, necroptotic cell death was also noted, suggesting a dual mechanism of action depending on dosage and exposure time.
Case Study: Anticancer Efficacy
A specific investigation into the anticancer effects of related compounds demonstrated significant antiproliferative activity against T24 cells. The results are summarized in the following table:
| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |
This data indicates that the compound has a favorable therapeutic index, particularly in comparison to normal human cell lines.
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have been extensively studied. The compound has shown moderate to strong antibacterial activity against various strains of bacteria:
- Minimum Inhibitory Concentrations (MICs) : Related compounds exhibited MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains.
Study on Antimicrobial Efficacy
In a comparative study of various tetrazole derivatives against Gram-positive and Gram-negative bacteria, the following results were noted:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 3 |
| Pseudomonas aeruginosa | 4 |
These findings suggest potential for the development of new antibacterial agents based on this compound.
Chemical Reactions Analysis
Tetrazole Ring Formation
The tetrazole ring is synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. Key methods include:
a. Hydrazine-Carbonyl Cyclization
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Reagents : Hydrazine hydrate reacts with nitriles or imidates under acidic conditions to form the tetrazole core.
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Conditions : Reactions are typically conducted in ethanol or methanol under reflux (60–80°C).
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Regioselectivity : Substituents on the carbonyl precursor influence the position of nitrogen atoms in the tetrazole ring. For example, using phenylhydrazine generates regioisomeric mixtures, while hydrazine hydrate favors single products due to hydrogen bonding .
b. Metal-Catalyzed Cycloaddition
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Catalysts : Copper triflate and ionic liquids (e.g., [bmim]PF6) enhance reaction efficiency and regioselectivity .
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Yields : Up to 82% for 1,3,5-trisubstituted tetrazoles under optimized conditions .
Piperazine Functionalization
The piperazine moiety is introduced through nucleophilic substitution or coupling reactions:
a. Alkylation of Piperazine
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Reagents : Chloromethyl intermediates react with piperazine in polar aprotic solvents (e.g., DMF, DMSO).
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Conditions : Reactions proceed at room temperature with triethylamine as a base to neutralize HCl byproducts.
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Example :
b. Methanone Group Attachment
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Friedel-Crafts Acylation : The 2,6-dimethoxyphenylmethanone group is introduced via reaction with an acyl chloride in the presence of Lewis acids (e.g., AlCl₃).
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Yields : ~70–85% after purification by column chromatography.
Coupling Reactions
Final assembly involves linking the tetrazole-piperazine and methanone subunits:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Tetrazole-piperazine coupling | K₂CO₃, DMF, 80°C | 78% | |
| Methanone introduction | Acyl chloride, AlCl₃, CH₂Cl₂ | 82% |
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Key Challenge : Steric hindrance from the 3,4-difluorophenyl group necessitates prolonged reaction times (12–24 hours).
Oxidation and Stability
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Pyrazoline Oxidation : Intermediate pyrazolines (e.g., 35 in Scheme 11 of ) are oxidized to aromatic tetrazoles using H₂O₂ or DDQ .
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Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the tetrazole ring.
Analytical Validation
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NMR : Confirm regiochemistry via distinct proton signals for tetrazole (δ 8.5–9.0 ppm) and piperazine (δ 2.5–3.5 ppm).
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HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients.
Comparative Reaction Data
| Parameter | Tetrazole Formation | Piperazine Coupling |
|---|---|---|
| Optimal Temperature | 60–80°C | 25–80°C |
| Catalyst | Cu(OTf)₂ | None |
| Reaction Time | 6–12 hours | 12–24 hours |
| Yield Range | 65–89% | 70–85% |
Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
